molecular formula C17H19N5O4 B275807 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No. B275807
M. Wt: 357.4 g/mol
InChI Key: QPAXHPLWRMQBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that belongs to the oxadiazole class of compounds and has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been shown to modulate various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, it has been shown to exhibit significant anti-inflammatory properties by inhibiting the production of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide in lab experiments include its potential as a potent anticancer and anti-inflammatory agent. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. These include further studies to understand its mechanism of action, its potential use in treating various neurological disorders, and its potential as a drug candidate for various diseases. Additionally, further studies are needed to optimize its pharmacological properties and reduce its toxicity.

Synthesis Methods

The synthesis of 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and 3-methoxyphenylacetic acid to form 5-(3-methoxyphenyl)-2-nitrobenzaldehyde. This intermediate is then reacted with furfural and ammonium acetate to form 2-((5-(3-methoxyphenyl)-2-furyl)methyl)-2-nitroethanol. The final step involves the reaction of this intermediate with hydrazine hydrate and carbon disulfide to form the desired product.

Scientific Research Applications

4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

4-amino-N-[2-[[5-(3-methoxyphenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C17H19N5O4/c1-24-12-4-2-3-11(9-12)14-6-5-13(25-14)10-19-7-8-20-17(23)15-16(18)22-26-21-15/h2-6,9,19H,7-8,10H2,1H3,(H2,18,22)(H,20,23)

InChI Key

QPAXHPLWRMQBCR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N

Origin of Product

United States

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